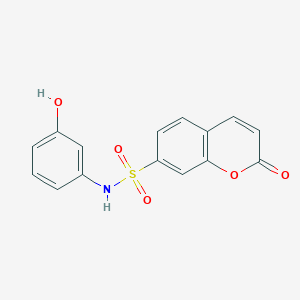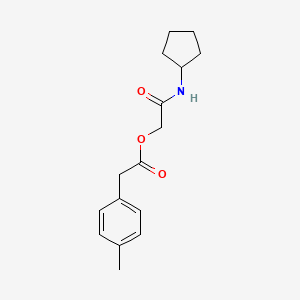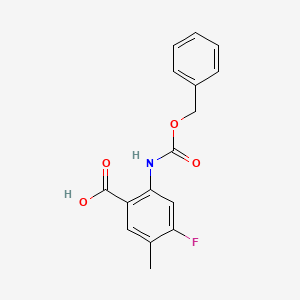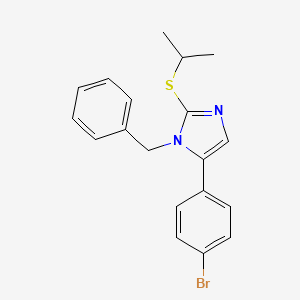![molecular formula C29H19N3O2 B2796984 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477503-91-6](/img/structure/B2796984.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound . It is a derivative of benzoxazole , a heterocyclic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known to have various biological activities and are used in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives .Molecular Structure Analysis
The molecular formula of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is C19H13N3O2 . Its average mass is 315.325 Da and its monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse. For instance, the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI gives various 2-substituted benzoxazoles .Physical And Chemical Properties Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . Its molar refractivity is 91.7±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Benzoxazole-quinoline hybrids serve as promising scaffolds for drug development due to their diverse biological activities. Researchers have explored their potential as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory agents . The compound’s bicyclic planar structure allows for functionalization and modification, making it an attractive starting material for designing novel drugs.
Antifungal Activity
Studies have demonstrated that benzoxazole-quinoline derivatives exhibit antifungal properties. For instance, some compounds displayed activity comparable to the standard drug voriconazole against Aspergillus niger .
Cytotoxic Effects in Cancer Cells
Certain benzoxazole-quinoline hybrids have shown cytotoxic effects against various cancer cell lines. Notably, compound 5d demonstrated inhibition of lung, breast, and colon cancer cells, with IC50 values ranging from 51 to 54 μM. Cervical cancer cells required a slightly higher concentration (IC50 = 102.02 μM) .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Researchers have employed QSAR methodologies to correlate physicochemical properties of benzoxazole-quinoline derivatives with their biological activity. These models aid in predicting and optimizing drug behavior based on structural features .
Fluorescent Properties
Novel fluorescent derivatives, such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazoles, have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. These compounds exhibit interesting photophysical properties and may find applications in imaging and sensing .
Synthetic Strategies and Nanocatalysts
Recent advances in synthetic strategies for benzoxazole derivatives include pathways using 2-aminophenol as a precursor. Researchers have explored various reaction conditions, catalysts (including nanocatalysts), and substrates to achieve efficient synthesis .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery and exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It is known that benzoxazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad biological activities of benzoxazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzoxazole derivatives have been shown to exhibit anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3O2/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZBIYVZZGBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)
![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)

![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)
![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)
![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2796923.png)
